molecular formula C24H27N3O5S B2863263 Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-63-8

Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2863263
CAS No.: 851951-63-8
M. Wt: 469.56
InChI Key: FUVOIYRKFZBZRL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Position 1: Ethyl carboxylate group, enhancing solubility and metabolic stability.
  • Position 3: 4-Methoxyphenyl substituent, contributing electron-donating effects and modulating π-π interactions.
  • Position 5: 3-cyclopentylpropanamido group, introducing steric bulk and lipophilicity.
  • Position 4: Oxo group, stabilizing the dihydrothienopyridazine core.

Properties

IUPAC Name

ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-32-24(30)21-18-14-33-22(25-19(28)13-8-15-6-4-5-7-15)20(18)23(29)27(26-21)16-9-11-17(31-2)12-10-16/h9-12,14-15H,3-8,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVOIYRKFZBZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Key Properties Source
Target Compound 4-Methoxyphenyl Electron-donating (OCH₃), enhances solubility, may reduce metabolic oxidation. N/A
Ethyl 5-amino-3-(4-fluorophenyl)-... (Compound 26) 4-Fluorophenyl Electron-withdrawing (F), increases electronegativity and binding affinity. Mp: 178–180°C .
Ethyl 5-amino-3-(4-chlorophenyl)-... (Compound 29) 4-Chlorophenyl Larger halogen (Cl), enhances lipophilicity and steric hindrance.
Ethyl 5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... 4-(Trifluoromethyl)phenyl Strong electron-withdrawing (CF₃), improves metabolic stability and membrane permeability.

Analysis :

  • The 4-methoxyphenyl group in the target compound offers a balance between solubility and moderate electronic effects, contrasting with halogenated derivatives (F, Cl, CF₃) that prioritize target binding via electronegativity.
  • The trifluoromethyl group () is a bioisostere for halogens, often used to enhance pharmacokinetic properties .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties Source
Target Compound 3-cyclopentylpropanamido Cyclopentyl group increases lipophilicity; may reduce crystallization efficiency. N/A
Ethyl 5-amino-3-(4-fluorophenyl)-... (Compound 26) Amino group (-NH₂) Enhances hydrogen bonding potential; increases hydrophilicity.
Ethyl 5-[(3-phenylpropanoyl)amino]-... 3-phenylpropanamido Aromatic (phenyl) group promotes π-π stacking; moderate lipophilicity.

Analysis :

  • The cyclopentylpropanamido group in the target compound introduces significant steric bulk compared to smaller substituents like -NH₂ or phenylpropanamido. This could hinder binding in shallow protein pockets but improve selectivity in deeper cavities.
  • Amino groups (e.g., Compound 26) are often utilized to enhance solubility and intermolecular interactions .

Core Structure and Physicochemical Properties

The thieno[3,4-d]pyridazine core is shared across all analogues, but substituent variations lead to differences in:

  • Melting Points : Halogenated derivatives (e.g., Compound 26: 178–180°C) exhibit higher melting points due to stronger intermolecular forces compared to methoxy or alkyl-substituted analogues .
  • Lipophilicity : Cyclopentyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration.
  • Metabolic Stability : Electron-withdrawing groups (CF₃, Cl) resist oxidative metabolism, whereas methoxy groups may undergo demethylation .

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